(Benzyloxycarbonylmethyl)triphenylphosphonium bromide
Overview
Description
(Benzyloxycarbonylmethyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C27H24O2PBr. It is a phosphonium salt that is often used in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions .
Scientific Research Applications
(Benzyloxycarbonylmethyl)triphenylphosphonium bromide has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
It’s known that triphenylphosphonium (tpp) cations, which are part of the compound’s structure, are widely used as carriers for mitochondria-targeting molecules . This suggests that the compound may interact with components within the mitochondria.
Mode of Action
(Benzyloxycarbonylmethyl)triphenylphosphonium bromide is involved in several chemical reactions, including atypical aza-Morita-Baylis-Hillman mechanism, thermal decomposition, double aza-Michael reaction, and the synthesis of cyclodextrin derivatives . It also participates in the stereoselective preparation of α,β-unsaturated carbonyl compounds via stereoselective Wittig olefination with aldehydes under solventless conditions or ultrasonication .
Biochemical Pathways
Given its involvement in the synthesis of α,β-unsaturated carbonyl compounds , it can be inferred that it may influence pathways involving these compounds.
Pharmacokinetics
It’s known that the compound’s solubility and stability are important factors that can impact its bioavailability .
Result of Action
Given its potential role in the synthesis of α,β-unsaturated carbonyl compounds , it may influence cellular processes involving these compounds.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a sealed container in a cool, dry place to ensure good ventilation or exhaust . These conditions can help maintain the compound’s stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Benzyloxycarbonylmethyl)triphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with benzyloxycarbonylmethyl bromide. The reaction typically takes place in an organic solvent such as methanol, and the mixture is stirred at room temperature for several hours . The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(Benzyloxycarbonylmethyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles to form different phosphonium salts.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium(II) chloride, which facilitates cross-coupling reactions, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure .
Major Products Formed
The major products formed from reactions involving this compound include phosphine oxides, phosphine derivatives, and various substituted phosphonium salts. These products are valuable intermediates in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- (Ethoxycarbonylmethyl)triphenylphosphonium bromide
- (Methoxycarbonylmethyl)triphenylphosphonium bromide
- Benzyltriphenylphosphonium chloride
- (Chloromethyl)triphenylphosphonium chloride
Uniqueness
(Benzyloxycarbonylmethyl)triphenylphosphonium bromide is unique due to its benzyloxycarbonyl group, which provides additional stability and reactivity compared to other similar compounds. This makes it particularly valuable in reactions requiring high selectivity and efficiency .
Properties
IUPAC Name |
(2-oxo-2-phenylmethoxyethyl)-triphenylphosphanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O2P.BrH/c28-27(29-21-23-13-5-1-6-14-23)22-30(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20H,21-22H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQABZVTPWROCF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24BrO2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458943 | |
Record name | [2-(Benzyloxy)-2-oxoethyl](triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20458943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78385-36-1 | |
Record name | Phosphonium, [2-oxo-2-(phenylmethoxy)ethyl]triphenyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78385-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-(Benzyloxy)-2-oxoethyl](triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20458943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Benzyloxycarbonylmethyl)triphenylphosphonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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